molecular formula C11H10N2O2S B2731042 Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate CAS No. 161772-80-1

Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate

Cat. No. B2731042
Key on ui cas rn: 161772-80-1
M. Wt: 234.27
InChI Key: VOEPIFVLNUODAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05635485

Procedure details

16.3 ml of ethyl bromopyruvate were added dropwise to 15.9 g of the product of Stage B in 250 ml of ethanol and the mixture was refluxed for 5 hours. The solvent was evaporated under reduced pressure and the residue was chromatographed on silica (eluant: hexane--AcOEt 1-1) to obtain 10.2 g of the expected product melting at 69.1° C.
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16](=[S:18])[NH2:17]>C(O)C>[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[S:18][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:17]=1

Inputs

Step One
Name
Quantity
16.3 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
15.9 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(N)=S
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (eluant: hexane--AcOEt 1-1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.